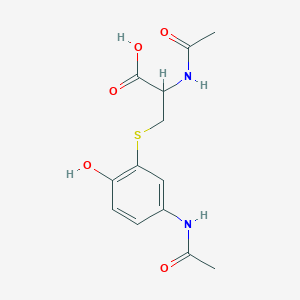
6-O-Benzyl-1-(+)-carboxymenthyl-2,3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-O-Benzyl-3-(-)-carboxymenthyl-1,2:5,6-di-O-cyclohexylidene-L-myo-inositol is a complex organic compound that belongs to the class of inositol derivatives Inositol is a type of sugar alcohol that plays a crucial role in various biological processes, including cell signaling and membrane formation
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-Benzyl-3-(-)-carboxymenthyl-1,2:5,6-di-O-cyclohexylidene-L-myo-inositol typically involves multiple steps, starting from readily available inositol derivatives. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of inositol are protected using cyclohexylidene groups to prevent unwanted reactions.
Benzylation: The 4-O position is selectively benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Carboxymethylation: The carboxymethyl group is introduced at the 3-position through a reaction with chloroacetic acid under basic conditions.
Deprotection: The cyclohexylidene groups are removed under acidic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-O-Benzyl-3-(-)-carboxymenthyl-1,2:5,6-di-O-cyclohexylidene-L-myo-inositol can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate.
Reduction: The carboxymethyl group can be reduced to a hydroxymethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride and benzyl chloride in an aprotic solvent like dimethylformamide.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
4-O-Benzyl-3-(-)-carboxymenthyl-1,2:5,6-di-O-cyclohexylidene-L-myo-inositol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential role in cell signaling pathways and as a precursor for inositol phosphates.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-O-Benzyl-3-(-)-carboxymenthyl-1,2:5,6-di-O-cyclohexylidene-L-myo-inositol involves its interaction with specific molecular targets and pathways. The compound can modulate cell signaling pathways by acting as an inositol phosphate analog, influencing various cellular processes such as proliferation, differentiation, and apoptosis. The benzyl and carboxymethyl groups may enhance its binding affinity to specific receptors or enzymes, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
4-O-Benzyl-1,25,6-di-O-cyclohexylidene-myo-inositol: Lacks the carboxymethyl group, making it less versatile in chemical reactions.
3-Carboxymethyl-1,25,6-di-O-cyclohexylidene-myo-inositol: Lacks the benzyl group, which may reduce its binding affinity to certain targets.
4-O-Benzyl-3-hydroxymethyl-1,25,6-di-O-cyclohexylidene-myo-inositol:
Uniqueness
4-O-Benzyl-3-(-)-carboxymenthyl-1,2:5,6-di-O-cyclohexylidene-L-myo-inositol is unique due to the presence of both benzyl and carboxymethyl groups, which confer distinct chemical properties and biological activities
Propiedades
InChI |
InChI=1S/C36H52O8/c1-23(2)26-16-15-24(3)21-27(26)39-34(37)40-29-28(38-22-25-13-7-4-8-14-25)30-32(43-35(41-30)17-9-5-10-18-35)33-31(29)42-36(44-33)19-11-6-12-20-36/h4,7-8,13-14,23-24,26-33H,5-6,9-12,15-22H2,1-3H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMWOEQMIHWVHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)OC2C3C(C4C(C2OCC5=CC=CC=C5)OC6(O4)CCCCC6)OC7(O3)CCCCC7)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H52O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(4-Ethynylphenyl)ethynyl]pyridine](/img/structure/B13384176.png)

![[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl octadec-9-enoate](/img/structure/B13384184.png)

![5-(2-Azido-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13384193.png)
![N-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B13384201.png)




![2-[(4-Methylphenyl)amino]phenol](/img/structure/B13384231.png)

![[1-[[2-[(2,5-Dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]boronic acid](/img/structure/B13384255.png)
